

# Deoxynojirimycin: A Technical Guide to its Discovery, Natural Sources, and Analysis

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## Compound of Interest

Compound Name: Deoxynojirimycin

Cat. No.: B1663644

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-**deoxynojirimycin** (DNJ), a potent alpha-glucosidase inhibitor with significant therapeutic potential. This document details its discovery, explores its diverse natural sources, presents quantitative data on its prevalence, and outlines the key experimental protocols for its isolation and analysis. Furthermore, it visualizes the core biosynthetic pathways and experimental workflows to facilitate a deeper understanding of this important natural compound.

## Discovery and Historical Context

1-**Deoxynojirimycin** (DNJ), an iminosugar, was first obtained through the chemical reduction of nojirimycin in 1966.<sup>[1][2]</sup> A decade later, in 1976, it was successfully isolated and identified from a natural source, the root bark of the mulberry plant (*Morus* spp.), by Yagi and his team.<sup>[1][3][4]</sup> This discovery of a naturally occurring polyhydroxylated piperidine alkaloid opened the door for extensive research into its biological activities and potential therapeutic applications, particularly in the management of diabetes.<sup>[1]</sup>

## Natural Sources of Deoxynojirimycin

**Deoxynojirimycin** is a secondary metabolite found in a variety of organisms, including plants, microorganisms, and insects that feed on DNJ-containing plants.<sup>[1][5]</sup>

2.1. Plants: The most well-known and abundant plant source of DNJ is the mulberry tree (*Morus* spp.).<sup>[3][6]</sup> It is present in various parts of the plant, including the leaves, root bark, trunk bark, and fruit.<sup>[1]</sup> Other plant species that have been identified as containing DNJ include:

- *Commelina communis* (Dayflower)<sup>[2][3][6]</sup>
- *Hyacinthus orientalis* (Hyacinth)<sup>[3][7]</sup>
- *Adenophora triphylla* (Japanese lady bell)<sup>[3][7]</sup>
- *Lobelia sessilifolia*<sup>[7]</sup>
- *Omphalea queenslandiae*<sup>[7]</sup>
- *Endospermum medullosum*<sup>[7]</sup>
- *Bagassa guianensis*<sup>[7]</sup>

2.2. Microorganisms: Several bacterial strains are capable of producing DNJ through fermentation.<sup>[2]</sup> This microbial production is considered a promising avenue for large-scale industrial manufacturing.<sup>[5]</sup> Notable DNJ-producing microorganisms include species of:

- *Bacillus*<sup>[2][6]</sup>
- *Streptomyces*<sup>[2][5][6]</sup>
- *Lactobacillus*<sup>[1]</sup>

2.3. Insects: Insects that consume DNJ-containing plants can accumulate the compound. The silkworm, *Bombyx mori*, which feeds exclusively on mulberry leaves, is a prime example, with DNJ being detected in its skin, blood, and silk glands.<sup>[1]</sup> However, it is understood that silkworms do not synthesize DNJ themselves but rather sequester it from their diet.<sup>[1]</sup>

## Quantitative Analysis of Deoxynojirimycin in Natural Sources

The concentration of DNJ varies significantly depending on the source, species, variety, and in the case of plants, the specific part and age. The following tables summarize the quantitative data for DNJ content in various natural sources.

Table 1: **Deoxynojirimycin** (DNJ) Content in Mulberry (*Morus* spp.)

Mulberry Species/Variety	Plant Part	DNJ Concentration (mg/g dry weight)	Reference
<i>Morus alba</i>	Trunk Bark	3.89	[1]
<i>Morus alba</i>	Twig Bark	2.56	[1]
<i>Morus alba</i>	Young Shoots	1.96	[1]
<i>Morus alba</i>	Root Bark	1.88	[1]
<i>Morus alba</i>	Young Leaves	0.62 - 1.61	[3]
<i>Morus alba</i>	Mature Leaves	0.47 - 0.96	[3]
<i>Morus cathayana</i>	Mature Leaves	2.90	[8]
Indian Varieties (K-2, S-13, S-34, V-1)	Dry Leaves	0.68 - 2.72	[9]
Chinese Varieties	Leaves	0.10 - 1.60	[8]
Thailand Varieties	Leaves	0.30 - 3.20	[8]

Table 2: **Deoxynojirimycin** (DNJ) Production by Microorganisms

Microbial Genus	DNJ Production	Reference
<i>Bacillus</i> spp.	460–800 mg/L	[1]
<i>Streptomyces</i> spp.	17–640 mg/L	[1]
<i>Lactobacillus</i> spp.	0.61 mg/g	[1]

## Experimental Protocols

#### 4.1. Extraction of **Deoxynojirimycin** from Mulberry Leaves

A common method for the extraction of DNJ from mulberry leaves involves the following steps:

- **Sample Preparation:** Freshly collected mulberry leaves are dried and ground into a fine powder.
- **Extraction:** The powdered sample is extracted with a 0.05 mol/L HCl solution in a water bath at 30°C for 10 minutes.[\[10\]](#)
- **Centrifugation:** The extract is then centrifuged at 10,000 x g for 5 minutes at 20°C.[\[10\]](#)
- **Supernatant Collection:** The supernatant containing the DNJ is collected. The extraction process can be repeated on the precipitate to increase the yield, and the supernatants are then combined.[\[10\]](#)

An alternative method, ultrasound-assisted extraction (UAE), has been optimized for higher efficiency.[\[11\]](#) The optimized conditions for UAE are a 7 ml/g ratio of extraction solvent to mulberry sample, an ultrasonic power of 180 W, and an extraction time of 260 seconds.[\[11\]](#)

#### 4.2. Purification of **Deoxynojirimycin**

A two-step column chromatography process is effective for the isolation and purification of DNJ from crude extracts:

- **Macroporous Resin Chromatography:** The crude extract is first passed through an AB-8 macroporous resin column.[\[12\]](#) At a pH of 4.0 and a flow rate of 1 BV/h, this step serves for preliminary purification, increasing the DNJ content to approximately 4.9% with a recovery rate of 98%.[\[12\]](#)
- **Cation Exchange Resin Chromatography:** The partially purified fraction is then subjected to chromatography using a 732H type cation exchange resin.[\[12\]](#) The elution is performed sequentially with 1 BV of H<sub>2</sub>O, 1.5 BV of 0.3 M NH<sub>3</sub>, and 2 BV of 0.5 M NH<sub>3</sub>.[\[12\]](#) The fractions with a pH between 9.0 and 10.0 are collected, resulting in a final DNJ content of 16.7%.[\[12\]](#)

#### 4.3. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A widely used method for the quantification of DNJ involves derivatization followed by HPLC analysis:

- **Derivatization:** 100  $\mu$ L of the DNJ extract is mixed with 100  $\mu$ L of 0.4 mol/L potassium borate buffer (pH 8.5) and 200  $\mu$ L of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.<sup>[10]</sup> The mixture is incubated in a 20°C water bath for 20 minutes.<sup>[10]</sup> The reaction is terminated by adding 100  $\mu$ L of 1 mol/L glycine.<sup>[10]</sup>
- **Sample Preparation for HPLC:** 100  $\mu$ L of 1% acetic acid is added to stabilize the DNJ derivative, and the solution is diluted with 400  $\mu$ L of distilled water.<sup>[10]</sup> The final solution is filtered through a 0.22  $\mu$ m syringe filter before injection into the HPLC system.<sup>[10]</sup>
- **HPLC Analysis:** The derivatized DNJ is analyzed by reverse-phase HPLC with a fluorescence or photodiode array (PDA) detector.<sup>[9]</sup>

#### 4.4. Quantitative Analysis by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

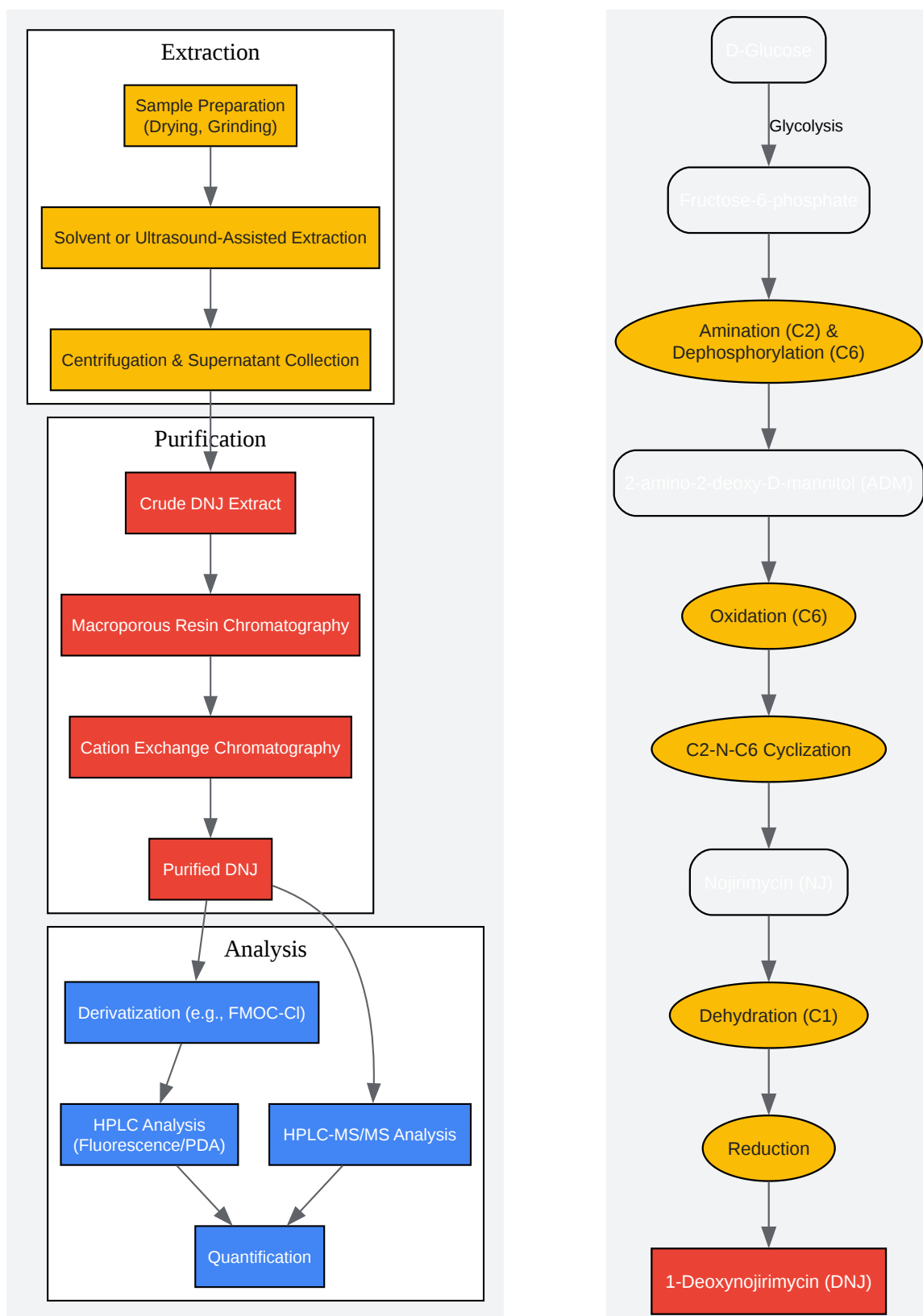
For higher sensitivity and selectivity, an HPLC-MS/MS method can be employed:

- **Chromatographic Separation:** DNJ is separated on a TSKgel Amide-80 column using a mobile phase consisting of a mixture of 0.1% formic acid and acetonitrile at a flow rate of 0.6 ml/min.<sup>[13][14]</sup>
- **Mass Spectrometric Detection:** A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used in the positive ion mode.<sup>[13][14]</sup> The analysis is performed under multiple reaction monitoring (MRM) with the transition of  $[M+H]^+$  ions, m/z 164.4/109.9.<sup>[13][14]</sup> This method has a detection limit of 75 pg and a quantitation limit of 100 pg.<sup>[13][14]</sup>

## Visualizations

### Discovery and Sourcing Timeline of Deoxynojirimycin





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